2-Ethylbutane-1-sulfonyl fluoride

描述

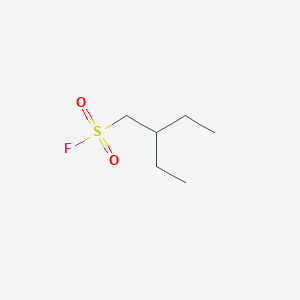

2-Ethylbutane-1-sulfonyl fluoride is an organic compound with the molecular formula C6H13FO2S. It is a sulfonyl fluoride, which is a class of compounds known for their stability and reactivity. Sulfonyl fluorides are valuable in various chemical applications due to their ability to form strong covalent bonds with nucleophiles.

准备方法

Synthetic Routes and Reaction Conditions

2-Ethylbutane-1-sulfonyl fluoride can be synthesized through a one-pot method from sulfonates or sulfonic acids. This process involves the use of mild reaction conditions and readily available reagents. The reaction typically proceeds through a chlorine-fluorine exchange mechanism, where sulfonyl chlorides are converted to sulfonyl fluorides using potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .

Industrial Production Methods

In industrial settings, the production of sulfonyl fluorides, including this compound, often involves the electrochemical fluorination of sulfonates or sulfonic acids. This method is efficient and scalable, making it suitable for large-scale production .

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl fluoride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols. This reactivity forms the basis for synthesizing sulfonamides, sulfonate esters, and thiosulfonates.

Key characteristics :

-

Reactions occur under mild conditions (room temperature, aprotic solvents like acetonitrile or THF)

-

Phase-transfer catalysts (e.g., 18-crown-6-ether) enhance reaction rates by facilitating fluoride displacement

-

Typical yields range from 70–95% depending on nucleophile strength

Conjugate Addition Reactions

β-Substituted alkenyl sulfonyl fluorides form via stereoselective conjugate additions. For example:

Mechanistic studies confirm intramolecular proton transfer governs E-selectivity, stabilized by "push-pull" electronic effects in the enamine products .

Olefination Reactions

Methanedisulfonyl fluoride (CH₂(SO₂F)₂) mediates direct conversion of aromatic aldehydes to β-arylethenesulfonyl fluorides:

Reaction pathway :

-

Base-induced deprotonation of aldehyde

-

Carbanion addition to CH₂(SO₂F)₂

-

Cyclization-fragmentation to form C=C bond

Scope :

-

Electron-deficient aldehydes favor Horner–Wadsworth–Emmons-type olefination

-

Electron-rich aldehydes undergo spontaneous Knoevenagel condensation (e.g., cinnamaldehydes)

Hydrolysis and Stability

Although resistant to hydrolysis under physiological conditions (pH 7.4, 37°C), controlled hydrolysis occurs:

Conditions :

-

Basic aqueous media (pH >10)

-

Elevated temperatures (50–80°C)

Products :

-

Corresponding sulfonic acid (major)

-

Trace amounts of sulfonate salts

Oxidation/Reduction Pathways

While less common, redox reactions have been reported:

Oxidation :

-

Peracid-mediated conversion to sulfones (limited applicability)

Reduction : -

LiAlH₄ reduces sulfonyl fluorides to thiols (requires anhydrous conditions)

科学研究应用

Chemical Biology Applications

Covalent Modifiers and Probes

Sulfonyl fluorides, including 2-ethylbutane-1-sulfonyl fluoride, serve as valuable tools in chemical biology due to their ability to irreversibly label nucleophilic amino acid residues such as serine, cysteine, and lysine. This reactivity allows them to function as covalent protein inhibitors and biological probes, enabling the study of protein functions and interactions . The unique reactivity of sulfonyl fluorides has led to their incorporation into various bioactive molecules, enhancing their utility in probing biological systems .

SuFEx Chemistry

The introduction of sulfur(VI) fluoride exchange (SuFEx) chemistry has revolutionized the use of sulfonyl fluorides in chemical synthesis. SuFEx reactions enable the rapid formation of covalent bonds with diverse nucleophiles, facilitating the development of complex molecular architectures . This approach has been recognized as a next-generation click chemistry method, expanding the toolkit available for synthetic chemists and biologists alike .

Medicinal Chemistry Applications

Drug Development

In medicinal chemistry, sulfonyl fluorides are increasingly utilized in drug discovery processes. Their ability to selectively modify proteins allows researchers to design inhibitors that can target specific pathways involved in diseases such as cancer and neurodegenerative disorders . For instance, sulfonyl fluorides have been employed to create protease inhibitors that can disrupt critical biological processes in pathogens or cancer cells .

Fragment-Based Drug Design

Recent studies have highlighted the effectiveness of sulfonyl fluorides in fragment-based drug design (FBDD). By utilizing these compounds as reactive fragments, researchers can identify lead compounds that bind effectively to target proteins. This method streamlines the drug discovery process by allowing for the rapid screening of libraries of small molecules against biological targets .

Synthetic Applications

Synthesis of Functional Molecules

this compound is used in various synthetic pathways to create functionalized molecules. It can be incorporated into reactions that yield sulfonamides, sulfonates, and other derivatives which are essential in pharmaceuticals and agrochemicals . The ability to generate these compounds efficiently makes sulfonyl fluorides attractive reagents for organic synthesis.

Multicomponent Reactions

The versatility of sulfonyl fluorides extends to their application in multicomponent reactions (MCRs), where they can act as electrophiles that participate in the formation of complex structures from simple starting materials. This capability is particularly useful for synthesizing libraries of compounds for screening purposes in drug development .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-ethylbutane-1-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic residues in target molecules. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophiles such as serine, lysine, and cysteine residues in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .

相似化合物的比较

Similar Compounds

Perfluorobutanesulfonyl fluoride: A perfluorinated analog with similar reactivity but higher stability and resistance to hydrolysis.

Methanesulfonyl fluoride: A smaller sulfonyl fluoride with similar reactivity but different steric properties.

Benzenesulfonyl fluoride: An aromatic sulfonyl fluoride with distinct electronic properties due to the presence of the benzene ring.

Uniqueness

2-Ethylbutane-1-sulfonyl fluoride is unique due to its specific alkyl chain structure, which imparts distinct steric and electronic properties. This makes it suitable for applications where other sulfonyl fluorides may not be as effective, particularly in the synthesis of complex molecules and functional materials .

生物活性

2-Ethylbutane-1-sulfonyl fluoride (EBSF) is a sulfonyl fluoride compound that exhibits significant biological activity, particularly in biochemical and cellular processes. This article delves into its mechanisms of action, pharmacokinetics, cellular effects, and applications in research.

Covalent Modification

EBSF acts primarily as an electrophilic warhead, forming covalent bonds with nucleophilic amino acid residues in proteins, particularly serine, threonine, tyrosine, and lysine. This interaction typically occurs at the active sites of enzymes, leading to irreversible inhibition. The formation of a stable sulfonyl-enzyme complex effectively blocks the enzyme's catalytic activity and alters its interactions with other biomolecules.

Biochemical Properties

The sulfonyl fluoride group in EBSF is highly reactive, enabling it to participate in various biochemical reactions. Its ability to form covalent bonds makes it a valuable tool for studying enzyme mechanisms and developing covalent inhibitors. The compound's reactivity is influenced by environmental factors such as pH and the presence of other nucleophiles.

Pharmacokinetics

EBSF demonstrates resistance to hydrolysis under physiological conditions, suggesting good stability and bioavailability. The compound can be metabolized by phase I and phase II metabolic enzymes, which leads to the formation of various metabolites that may influence its biological activity and toxicity.

Cellular Effects

Enzyme Inhibition

EBSF has been shown to inhibit serine proteases, which are crucial for various cellular pathways. This inhibition can disrupt cell signaling, gene expression, and metabolic processes. For instance, the inhibition of proteolytic processing can lead to significant changes in cellular responses.

Impact on Gene Expression

By modifying the activity of transcription factors and other regulatory proteins, EBSF can influence gene expression patterns. This effect is particularly relevant in contexts where proteolytic processing is essential for activating or deactivating signaling pathways.

Study on Enzyme Inhibition

A study highlighted the use of EBSF as a covalent probe for investigating serine proteases. The compound was shown to effectively inhibit these enzymes in vitro, leading to altered cell signaling pathways that could impact various physiological processes.

Neuroprotective Effects

Research has indicated that compounds similar to EBSF may have neuroprotective properties through their effects on tau protein acetylation following traumatic brain injury (TBI). While EBSF itself was not directly studied in this context, its mechanism of action suggests potential implications for neurodegenerative diseases where tau modification plays a critical role .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Covalent Bond Formation | Forms stable sulfonyl-enzyme complexes with nucleophilic residues |

| Enzyme Inhibition | Inhibits serine proteases affecting cell signaling and metabolism |

| Gene Expression Modulation | Alters activity of transcription factors influencing gene expression |

| Pharmacokinetic Properties | Stable under physiological conditions; metabolized by phase I and II enzymes |

属性

IUPAC Name |

2-ethylbutane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUJMOAHSHSWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301295203 | |

| Record name | 1-Butanesulfonyl fluoride, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311318-07-6 | |

| Record name | 1-Butanesulfonyl fluoride, 2-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanesulfonyl fluoride, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。